molecular formula C11H12N2O B2499786 1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 30465-63-5

1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Cat. No.: B2499786
CAS No.: 30465-63-5
M. Wt: 188.23
InChI Key: ZRFUWXGVWGONGR-UHFFFAOYSA-N
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Description

1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a heterocyclic compound that belongs to the imidazoquinoline family

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives have been explored for their therapeutic potential in treating various diseases, including infections and cancers.

    Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

The synthesis of 1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the condensation of an imidazole derivative with a quinoline derivative, followed by cyclization and methylation steps. Industrial production methods often optimize these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazoquinoline ring, often using reagents like alkyl halides or acyl chlorides. These reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways can vary depending on the specific derivative and its intended application. In medicinal chemistry, understanding these mechanisms is crucial for optimizing the compound’s efficacy and safety.

Comparison with Similar Compounds

1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one can be compared with other imidazoquinoline derivatives, such as:

    Imiquimod: Known for its immune response-modulating properties, used in treating skin conditions.

    Resiquimod: Another immune response modifier with applications in antiviral and anticancer therapies.

    Tilorone: An antiviral agent that stimulates the production of interferons.

Properties

IUPAC Name

3-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-9-6-2-4-8-5-3-7-13(10(8)9)11(12)14/h2,4,6H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFUWXGVWGONGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2N(C1=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (2.36 g) was added to a solution of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (10 g) obtained in Reference Example 131 in dimethylformamide (100 ml), the mixture was stirred at room temperature for 1 hour, methyl iodide (3.68 ml) was added, and the mixture was stirred at room temperature for 18 hours. Water (200 g) was poured into the reaction mixture, extracted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give a pale yellow solid (9.7 g). Further recrystallization from water-ethyl acetate afforded the title compound as colorless crystals (9.0 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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